molecular formula C49H87N2Na2O10PS2 B15093481 Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate

Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate

Cat. No.: B15093481
M. Wt: 1005.3 g/mol
InChI Key: YTPQSMSJANVMQW-UHFFFAOYSA-L
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Description

Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate is a complex glycerophospholipid derivative with a disodium salt moiety. Its structure features:

  • Glycerol backbone esterified with two octadecanoyl (stearic acid) groups.
  • Phosphoryloxyethylamino group linked to the glycerol backbone.
  • Pyridin-2-yldisulfanyl (disulfide-linked pyridine) substituent on the propanoate side chain.

Properties

Molecular Formula

C49H87N2Na2O10PS2

Molecular Weight

1005.3 g/mol

IUPAC Name

disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate

InChI

InChI=1S/C49H89N2O10PS2.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-47(52)58-41-44(61-48(53)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-39-50-45(49(54)55)43-63-64-46-35-33-34-38-51-46;;/h33-35,38,44-45,50H,3-32,36-37,39-43H2,1-2H3,(H,54,55)(H,56,57);;/q;2*+1/p-2

InChI Key

YTPQSMSJANVMQW-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(CSSC1=CC=CC=N1)C(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate involves multiple steps. The process typically starts with the esterification of glycerol with octadecanoic acid to form 2,3-di(octadecanoyloxy)propyl. This intermediate is then reacted with phosphoryl chloride to introduce the oxidophosphoryl group. Subsequent reactions with ethylene diamine and pyridine-2-thiol result in the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and phosphorylation reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Phosphorylated derivatives.

Scientific Research Applications

Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Integral in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.

    Industry: Utilized in the production of specialized coatings and materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to integrate into lipid bilayers and modify their properties. The disulfide bond allows for reversible attachment and release of biomolecules, making it a valuable tool in bioconjugation. The phosphoryl group facilitates interactions with various molecular targets, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

Glycerophospholipids with Aminoethoxy Phosphoryloxy Groups

Example Compound: 1-2-Aminoethoxy(hydroxy)phosphoryloxy-3-hydroxypropan-2-yl octadecanoate

Property Target Compound Analog
Backbone Glycerol with two stearate esters Similar glycerol backbone with stearate esters
Head Group Phosphoryloxyethylamino + pyridinyldisulfanyl Phosphoryloxyethylamino (no disulfide/pyridine)
Solubility Enhanced water solubility due to disodium salt Likely less soluble (acid form unless neutralized)
Functional Uniqueness Redox-active disulfide linkage Lacks redox-responsive groups; stability driven by ester/phosphoester bonds

Key Insight: The pyridinyldisulfanyl group introduces redox sensitivity, differentiating the target compound from non-disulfide phospholipids. This could enable applications in stimuli-responsive drug delivery systems .

Pyridine-Containing Propanoate Derivatives

Example Compounds :

  • Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
  • Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
Property Target Compound Haloxyfop/Fluazifop
Core Structure Propanoate with pyridinyldisulfanyl Propanoate with phenoxy-pyridinyl ether
Bioactivity Unclear (structural features suggest lipid membrane interaction) Herbicidal activity via acetyl-CoA carboxylase inhibition
Stability Disulfide bond may hydrolyze under reducing conditions Stable ether linkage; resistant to hydrolysis
Applications Potential biomedical use (e.g., nanocarriers) Agricultural herbicides

Key Insight: Unlike herbicidal pyridine-propanoates, the target compound’s disulfide and phospholipid structure prioritize membrane integration over enzymatic targeting .

Phosphorus-Containing Compounds

Example Compound : 1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate (phosphonamidate)

Property Target Compound Phosphonamidate
Phosphorus Linkage Phosphate ester (P–O–C) Phosphonamidate (P–N–C)
Stability Moderate hydrolysis susceptibility High hydrolytic stability due to P–N bond
Biological Role Likely interacts with lipid bilayers Often used as prodrugs or enzyme inhibitors

Key Insight : The phosphate ester in the target compound may confer faster metabolic clearance compared to phosphonamidates, which are more stable .

Implications of Lumping Strategies

highlights that compounds with minor structural differences (e.g., substituent groups) are often grouped together in computational models . However, the target compound’s pyridinyldisulfanyl and disodium salt would likely exclude it from being lumped with:

  • Non-ionic phospholipids.
  • Pyridine derivatives lacking disulfide bonds. This underscores the need for targeted studies to capture its unique redox behavior and solubility profile .

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